molecular formula C12H17NO B6228124 [4-(cyclopentylamino)phenyl]methanol CAS No. 1566918-08-8

[4-(cyclopentylamino)phenyl]methanol

Cat. No.: B6228124
CAS No.: 1566918-08-8
M. Wt: 191.27 g/mol
InChI Key: VQPVSUFJEGBRHR-UHFFFAOYSA-N
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Description

[4-(Cyclopentylamino)phenyl]methanol is a phenylmethanol derivative featuring a cyclopentylamino substituent at the para position of the benzene ring. The compound combines a polar hydroxyl group (-CH₂OH) with a secondary amine (-NH-) linked to a cyclopentane ring, conferring unique physicochemical properties.

Properties

CAS No.

1566918-08-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[4-(cyclopentylamino)phenyl]methanol

InChI

InChI=1S/C12H17NO/c14-9-10-5-7-12(8-6-10)13-11-3-1-2-4-11/h5-8,11,13-14H,1-4,9H2

InChI Key

VQPVSUFJEGBRHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclopentylamino)phenyl]methanol typically involves the reaction of 4-nitrobenzyl alcohol with cyclopentylamine under reducing conditions

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

[4-(Cyclopentylamino)phenyl]methanol finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(cyclopentylamino)phenyl]methanol is not extensively studied. it is believed to interact with various molecular targets, potentially influencing biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related phenylmethanol derivatives, emphasizing substituent effects on molecular properties, reactivity, and applications.

Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Evidence Source
[4-(Cyclopentylamino)phenyl]methanol -NH-cyclopentyl, -CH₂OH C₁₂H₁₇NO 203.27 g/mol* Potential intermediate for drug synthesis -
(4′-Methylbiphenyl-4-yl)methanol Biphenyl, -CH₃, -CH₂OH C₁₄H₁₄O 198.26 g/mol Used in organic synthesis; CAS 79757-92-9
[4-(4-Pentylcyclohexyl)phenyl]methanol Cyclohexyl-pentyl, -CH₂OH C₁₈H₂₈O 260.42 g/mol Building block (MFCD00689069)
4-(Dimethylamino)phenylmethanol -N(CH₃)₂, -CH₂OH, biphenyl C₁₅H₁₇NO 227.31 g/mol Used in organic electronics (PubChem CID 344837)
(4-Bromophenyl)(cyclopropyl)methanol -Br, cyclopropyl, -CH₂OH C₁₀H₁₁BrO 227.10 g/mol Halogenated intermediate (CAS 70289-39-3)
(4-Amino-3-methoxyphenyl)methanol -NH₂, -OCH₃, -CH₂OH C₈H₁₁NO₂ 153.18 g/mol Potential precursor for dyes or pharmaceuticals

*Calculated based on molecular formula.

Substituent Effects on Properties

  • Cyclopentylamino vs. Dimethylamino (): The cyclopentylamino group introduces steric bulk and lipophilicity compared to the planar dimethylamino group. This may enhance membrane permeability in bioactive molecules but reduce solubility in polar solvents.
  • Bromine vs. Methoxy ( vs. 9) :
    Bromine increases molecular weight and enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups enhance electron-donating effects, stabilizing aromatic systems .

  • Biphenyl vs. Cyclohexyl ( vs. 5) : Biphenyl systems () exhibit extended π-conjugation, useful in materials science, while cyclohexyl groups () improve thermal stability and reduce crystallinity in polymers.

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